4-iodo-7-methyl-1H-indole
Description
4-Iodo-7-methyl-1H-indole is a halogenated indole derivative characterized by an iodine substituent at the 4-position and a methyl group at the 7-position of the indole ring. For instance, 4-bromo-7-methyl-1H-indole (CAS: 936092-87-4) shares the same methyl group at position 7 but substitutes iodine with bromine at position 4 . Such halogenated indoles are pivotal in medicinal chemistry and materials science due to their electronic and steric effects, which influence reactivity and binding interactions.
The iodine atom in this compound likely enhances its utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), a common strategy in pharmaceutical synthesis.
Properties
IUPAC Name |
4-iodo-7-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTYJXKEVSMJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)I)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-7-methyl-1H-indole typically involves the iodination of 7-methyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indole ring using an iodine source such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-7-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the indole ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or palladium catalysts can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction reactions can produce oxidized or reduced derivatives of this compound.
Scientific Research Applications
Pharmacological Applications
4-Iodo-7-methyl-1H-indole exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : Indole derivatives, including this compound, have been investigated for their potential anticancer properties. Research indicates that indoles can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including lung cancer and breast cancer . The presence of iodine in the structure may enhance its interaction with biological targets.
- Antimicrobial Properties : Indoles are known for their antimicrobial activity. Studies have shown that halogenated indoles can exhibit significant antibacterial and antifungal effects, making them useful in developing new antimicrobial agents .
- Neurological Effects : The compound has been explored for its potential effects on the nervous system. For instance, molecular docking studies suggest that 4-iodoindole derivatives may interact with glutamate receptors, indicating possible neuroprotective or neurotoxic effects .
Synthetic Utility
This compound serves as a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : The compound can be utilized to synthesize more complex indole derivatives through various reactions such as electrophilic substitution and coupling reactions. Its iodine atom can serve as a leaving group or participate in cross-coupling reactions, facilitating the formation of diverse molecular architectures .
- Synthesis of Polysubstituted Indoles : Recent methodologies have highlighted the ability to synthesize polysubstituted indoles from this compound through catalytic processes. This approach allows for the generation of structurally diverse compounds with potential therapeutic applications .
Ecological Applications
The ecological impact of this compound has also been studied:
- Nematicidal Activity : Research indicates that iodoindoles can exhibit nematicidal properties against certain nematodes, suggesting their potential use in agricultural applications to control pest populations without harming beneficial plants . Such findings support the exploration of these compounds as eco-friendly alternatives to traditional pesticides.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-iodo-7-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The iodine atom and the indole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets involved can vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Halogenated and Alkylated Indoles
*Calculated based on analogous compounds.
Key Observations :
Comparison of Reactivity :
- Iodine’s larger atomic radius in this compound may slow reaction kinetics in nucleophilic substitutions compared to bromine or chlorine analogs but enhances efficacy in radical reactions .
Biological Activity
4-Iodo-7-methyl-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula: C9H8N
- Molecular Weight: 155.17 g/mol
- IUPAC Name: 4-iodo-7-methylindole
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. Key mechanisms include:
- Inhibition of Enzymes: It has been shown to inhibit specific enzymes that play roles in disease pathways.
- Receptor Interaction: The compound may bind to receptors that regulate cellular responses, contributing to its anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- A study demonstrated that derivatives of indole compounds can inhibit cancer cell growth by inducing apoptosis in various cancer lines (e.g., breast and lung cancer) .
Antimicrobial Properties
The compound has also shown antimicrobial activity against several pathogens:
- In vitro studies have reported that this compound exhibits antibacterial effects against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Additionally, this indole derivative has been investigated for its anti-inflammatory properties:
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Cancer Treatment: A clinical trial assessed the efficacy of indole derivatives, including this compound, in patients with advanced solid tumors. Results indicated a promising response rate and manageable side effects .
- Infection Management: Another study evaluated the compound's effectiveness in treating bacterial infections resistant to conventional antibiotics, showing significant improvement in patient outcomes .
Data Tables
Q & A
Q. How can researchers address ethical and reproducibility challenges in reporting synthetic methodologies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
